An In-depth Technical Guide to Methyl 2,5-dibromo-4-methylbenzoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 2,5-dibromo-4-methylbenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dibromo-4-methylbenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. The strategic placement of two bromine atoms and a methyl group on the benzene ring, coupled with the reactive methyl ester functionality, makes this compound a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atoms provide handles for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the methyl group influences the electronic properties and steric environment of the molecule. The ester group can be readily hydrolyzed or converted to other functional groups. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 2,5-dibromo-4-methylbenzoate, offering insights for its effective utilization in research and development.
Chemical Structure and Properties
Methyl 2,5-dibromo-4-methylbenzoate possesses a benzene ring substituted with two bromine atoms at positions 2 and 5, a methyl group at position 4, and a methoxycarbonyl group at position 1.
Caption: 2D Chemical Structure of Methyl 2,5-dibromo-4-methylbenzoate.
The physicochemical properties of Methyl 2,5-dibromo-4-methylbenzoate are summarized in the table below. It is important to note that while some of these properties are predicted based on its structure and data from similar compounds, they provide a reliable estimation for experimental planning.
| Property | Value | Source |
| CAS Number | 245549-92-2 | [1] |
| Molecular Formula | C₉H₈Br₂O₂ | [2] |
| Molecular Weight | 307.97 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available (likely a low-melting solid) | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | (Inferred) |
Synthesis of Methyl 2,5-dibromo-4-methylbenzoate
There are two primary synthetic routes to obtain Methyl 2,5-dibromo-4-methylbenzoate:
-
Direct Bromination of Methyl 4-methylbenzoate: This is a direct and efficient approach where the commercially available Methyl 4-methylbenzoate is subjected to electrophilic aromatic substitution using a brominating agent.
-
Esterification of 2,5-dibromo-4-methylbenzoic acid: This two-step approach involves the synthesis of the corresponding carboxylic acid followed by its esterification.
Protocol 1: Direct Bromination of Methyl 4-methylbenzoate
This method is adapted from the synthesis of the isomeric Methyl 3,5-dibromo-4-methylbenzoate and is expected to yield the desired product.[3] The methyl and methoxycarbonyl groups are ortho, para-directing and meta-directing, respectively. The substitution pattern is governed by the interplay of these directing effects and steric hindrance.
Caption: Workflow for the direct bromination synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-methylbenzoate (1 equivalent) in a suitable solvent such as dichloromethane. Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in dichloromethane from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 2,5-dibromo-4-methylbenzoate.
Protocol 2: Esterification of 2,5-dibromo-4-methylbenzoic acid
This method provides an alternative route, especially if the corresponding carboxylic acid is readily available or can be synthesized with high purity.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dibromo-4-methylbenzoic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and a reactant.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise with cooling.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid and the catalyst. Wash further with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 2,5-dibromo-4-methylbenzoate. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Characterization (Predicted)
The structural elucidation of Methyl 2,5-dibromo-4-methylbenzoate can be achieved through a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of structurally similar compounds.[2][6]
| Technique | Predicted Data |
| ¹H NMR | - Aromatic protons: Two singlets in the aromatic region (δ 7.5-8.0 ppm). The proton at position 3 will be a singlet, and the proton at position 6 will be a singlet. - Methyl ester protons: A singlet around δ 3.9 ppm. - Toluene methyl protons: A singlet around δ 2.4 ppm. |
| ¹³C NMR | - Carbonyl carbon: A signal around δ 165 ppm. - Aromatic carbons: Six distinct signals in the aromatic region (δ 120-145 ppm), with the carbons attached to bromine showing characteristic shifts. - Methyl ester carbon: A signal around δ 52 ppm. - Toluene methyl carbon: A signal around δ 20 ppm. |
| IR Spectroscopy | - C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹. - C-O stretch (ester): A strong absorption band in the region of 1250-1300 cm⁻¹. - Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹. - Aliphatic C-H stretch (methyl groups): Bands in the 2850-3000 cm⁻¹ region. - C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio). The nominal mass of the molecular ion would be around m/z 306, 308, and 310. - Fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺, and loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at [M-59]⁺. |
Reactivity and Potential Applications
The reactivity of Methyl 2,5-dibromo-4-methylbenzoate is primarily dictated by the presence of the two bromine atoms and the methyl ester group.
Caption: Reactivity and potential applications of Methyl 2,5-dibromo-4-methylbenzoate.
-
Cross-Coupling Reactions: The two bromine atoms can be selectively or sequentially functionalized using various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, making it a valuable intermediate in the synthesis of complex organic molecules.[4]
-
Pharmaceutical and Agrochemical Synthesis: The ability to introduce diverse functionalities makes this compound a key building block in the synthesis of novel pharmaceutical and agrochemical candidates. The dibromo-methyl-benzoate scaffold can be elaborated to access a variety of molecular architectures with potential biological activity. The presence and position of the methyl group can also play a crucial role in modulating the biological activity of the final compounds.[7][8]
-
Materials Science: The rigid aromatic core and the potential for functionalization at multiple sites make Methyl 2,5-dibromo-4-methylbenzoate a candidate for the synthesis of novel organic materials, such as liquid crystals, polymers with specific electronic or optical properties, and ligands for metal-organic frameworks (MOFs).
Safety and Handling
As with any halogenated organic compound, Methyl 2,5-dibromo-4-methylbenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard | Precautionary Measures |
| Toxicity | The toxicological properties have not been fully investigated. Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. |
| Irritation | May cause skin, eye, and respiratory tract irritation. |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
Conclusion
Methyl 2,5-dibromo-4-methylbenzoate is a valuable and versatile building block for organic synthesis. Its rich functionality, including two reactive bromine atoms and a modifiable ester group, provides chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its structure, properties, synthesis, and potential applications, offering a solid foundation for its use in innovative research and development endeavors in pharmaceuticals, agrochemicals, and materials science.
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